molecular formula C13H16BrF2NO2 B12162717 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol CAS No. 5620-64-4

1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B12162717
CAS No.: 5620-64-4
M. Wt: 336.17 g/mol
InChI Key: RXJUEEPERKGZLZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is a synthetic organic compound characterized by the presence of bromine, fluorine, and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-bromo-2,6-difluorophenol and 3-chloropropan-1-ol.

    Ether Formation: The phenol group of 4-bromo-2,6-difluorophenol reacts with 3-chloropropan-1-ol under basic conditions to form the ether linkage.

    Pyrrolidine Introduction: The intermediate product is then reacted with pyrrolidine in the presence of a suitable base to introduce the pyrrolidinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride).

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols with modified structures.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which 1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways: The compound can modulate signaling pathways, potentially affecting cellular processes like neurotransmission or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2,6-difluorophenoxy)-3-(cyclopentylamino)-2-propanol: Similar structure but with a cyclopentylamino group instead of pyrrolidinyl.

    4-Bromo-2,6-difluorophenyl isocyanate: Shares the bromo and difluorophenyl groups but differs in functional groups.

Uniqueness

1-(4-Bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

CAS No.

5620-64-4

Molecular Formula

C13H16BrF2NO2

Molecular Weight

336.17 g/mol

IUPAC Name

1-(4-bromo-2,6-difluorophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C13H16BrF2NO2/c14-9-5-11(15)13(12(16)6-9)19-8-10(18)7-17-3-1-2-4-17/h5-6,10,18H,1-4,7-8H2

InChI Key

RXJUEEPERKGZLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COC2=C(C=C(C=C2F)Br)F)O

Origin of Product

United States

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